Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-
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Overview
Description
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- is a derivative of azobenzene, a well-known compound in the field of organic chemistry Azobenzenes are characterized by their azo group (-N=N-) linking two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-, the synthesis may involve the following steps:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt reacts with a phenol or aniline derivative to form the azo compound.
Industrial Production Methods
Industrial production of azobenzene derivatives often employs large-scale azo coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the bromoethyl groups under mild conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Substituted azobenzene derivatives with various functional groups.
Scientific Research Applications
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- has diverse applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photoisomerization.
Biology: Employed in the development of light-controlled biomolecules and drug delivery systems.
Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.
Mechanism of Action
The mechanism of action of azobenzene derivatives involves photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This photoisomerization can modulate the activity of biomolecules or materials to which the azobenzene is attached. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering material properties .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Aminoazobenzene: Contains amino groups, used in similar applications but with different reactivity.
Azoxybenzene: An oxidized form of azobenzene with distinct chemical properties.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- is unique due to its additional bromoethyl and carboxy groups, which enhance its reactivity and potential for functionalization. These groups allow for more diverse chemical modifications and applications compared to simpler azobenzene derivatives .
Properties
CAS No. |
40136-80-9 |
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Molecular Formula |
C17H17Br2N3O2 |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
2-[[4-[bis(2-bromoethyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17Br2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24) |
InChI Key |
PIQIZIYEJRPTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
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